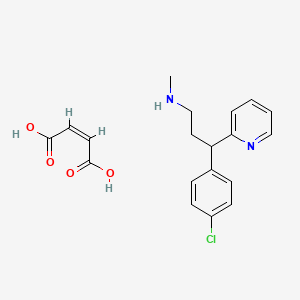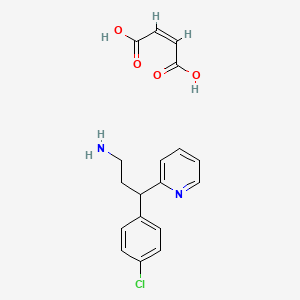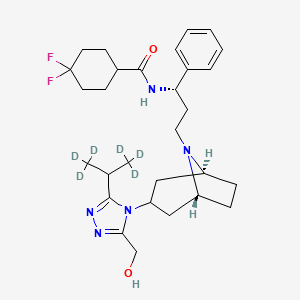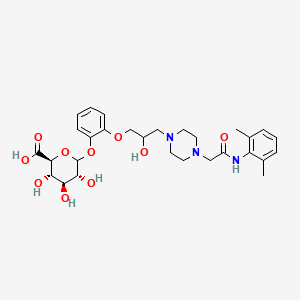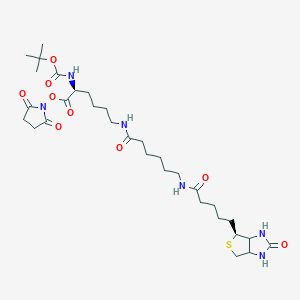
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
1. Synthesis and Pharmacological Characterization
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been synthesized and characterized for their role as dopamine receptor ligands. These compounds have shown potential in biochemical endpoints in membrane homogenates prepared from rat corpus striatum, indicating their relevance in neurological research (Charifson et al., 1988).
2. Racemization Process for Key Intermediate
The compound has been studied for its racemization process, which is significant in preparing the urinary antispasmodic drug solifenacin. This research is crucial for the industrial recycling of the R enantiomer resulting from classical resolution used to obtain the S enantiomer on a large scale (Bolchi et al., 2013).
3. Estrogen Receptor Modulators
Tetrahydroisoquinoline derivatives have been identified as selective estrogen receptor modulators (SERMs), displaying potencies and antagonist behaviors in various assays. This is important in the development of drugs targeting estrogen receptors (Renaud et al., 2003).
4. Neuroprotective Effects
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has shown neuroprotective effects against dopaminergic neurotoxins in cultured rat mesencephalic neurons. This points to its potential use in developing treatments for neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).
5. Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. For example, substituted 1,2,3,4-tetrahydroisoquinolines have shown potential as anticancer agents, emphasizing the importance of this compound in cancer research (Redda et al., 2010).
6. Local Anesthetic Activity and Toxicity Studies
There's also research focusing on the local anesthetic activity, acute toxicity, and structure-toxicity relationship in series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives, which is significant for understanding the therapeutic and adverse effects of these compounds (Azamatov et al., 2023).
Safety And Hazards
Propriétés
Numéro CAS |
1217607-42-5 |
|---|---|
Nom du produit |
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 |
Formule moléculaire |
C₁₅H₁₀D₅N |
Poids moléculaire |
214.32 |
Synonymes |
(1S)-1,2,3,4-Tetrahydro-1-(phenyl-d5)isoquinoline; _x000B_(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; (S)-(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



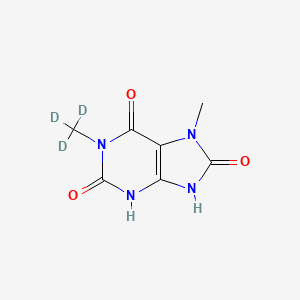
![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)


